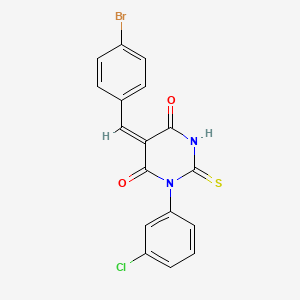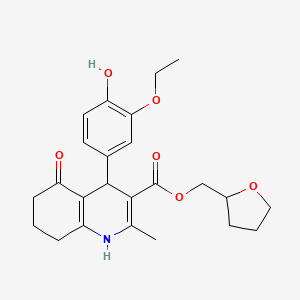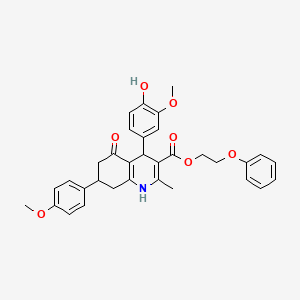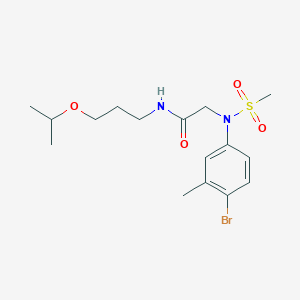![molecular formula C15H13Cl2NOS B5236100 N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide, also known as CCT251545, is a synthetic compound that has gained interest in the scientific community due to its potential as a therapeutic agent. This molecule belongs to the class of compounds known as thioamides, which are commonly used in medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. In parasitic infections, it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential molecules, leading to parasite death.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide has been shown to have low toxicity in vitro and in vivo. In preclinical studies, it has been found to selectively target cancer cells and parasite cells, while sparing normal cells. This suggests that it has the potential to be a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide in lab experiments is its low toxicity. This allows for higher concentrations to be used without causing harm to cells. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide. One direction is to further investigate its mechanism of action in cancer and parasitic infections. This will help to improve its effectiveness as a therapeutic agent. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will provide valuable information for clinical trials. Additionally, research can be done to optimize the synthesis method and improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis method of N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide involves the reaction of 3-chlorobenzoyl chloride and 4-chlorobenzenethiol in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies for the treatment of cancer, specifically in inhibiting the growth of tumor cells. In addition, it has also shown potential in treating parasitic infections, such as malaria and leishmaniasis.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDONHUTXKONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)





![1'-(3,4-dimethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5236078.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5236094.png)
